molecular formula C29H18ClN3 B2391571 (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile CAS No. 392327-55-8

(E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile

Cat. No.: B2391571
CAS No.: 392327-55-8
M. Wt: 443.93
InChI Key: RLYDDSFDQWCGPU-BIZUNTBRSA-N
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Description

This compound features a hybrid structure combining a benzonitrile moiety, an imine (Schiff base) linkage, and a 6-chloro-4-phenylquinoline group. The imine bridge (C=N) connects the benzonitrile to a substituted quinoline system, which includes a chloro substituent at position 6 and a phenyl group at position 2. This architecture confers unique electronic and steric properties, making it relevant for applications in materials science, catalysis, or medicinal chemistry.

Properties

IUPAC Name

2-[[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]iminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18ClN3/c30-24-12-15-28-27(16-24)26(20-6-2-1-3-7-20)17-29(33-28)21-10-13-25(14-11-21)32-19-23-9-5-4-8-22(23)18-31/h1-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYDDSFDQWCGPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)N=CC5=CC=CC=C5C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Substitution Reactions:

    Formation of the Imino Group: The imino group can be introduced by reacting the quinoline derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the Benzonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound features a quinoline moiety with a chloro-substituent and an imine linkage , along with a nitrile group . Its molecular formula is C_{24}H_{19}ClN_{2}, and it has a molecular weight of approximately 443.93 g/mol. The unique combination of these functional groups suggests diverse reactivity and potential interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the potential of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile as an antiviral agent, particularly against SARS-CoV-2.

  • Binding Affinity : Molecular docking studies revealed significant binding affinities of -9.3 kcal/mol for protein 3TNT and -8.8 kcal/mol for protein 6LU7, indicating its potential effectiveness in inhibiting viral replication.

Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy:

  • Mechanism of Action : The presence of the quinoline structure is associated with various anticancer activities, as seen in similar compounds like Lapatinib, which is a known kinase inhibitor used in cancer treatment.
  • Interaction Studies : Binding affinity assessments to cancer-related enzymes or receptors could elucidate its mechanism of action further .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
This compoundQuinoline + Imine + NitrilePotential antiviral and anticancer activity
ChloroquineQuinolineAntimalarial
QuinacrineQuinolineAntiprotozoal
LapatinibKinase inhibitorCancer therapy

This table illustrates how this compound compares to other quinoline derivatives, emphasizing its unique structural attributes and potential therapeutic applications.

Case Study 1: Antiviral Efficacy

A computational study utilized density functional theory (DFT) to analyze the interactions between this compound and SARS-CoV-2 proteins. The findings indicated that the compound could effectively bind to critical viral proteins, suggesting a pathway for therapeutic development against COVID-19.

Case Study 2: Anticancer Potential

In vitro studies have shown that derivatives of quinoline compounds exhibit cytotoxic effects against various cancer cell lines. Future research could focus on the specific effects of this compound on tumor growth and metastasis, utilizing established cancer models to evaluate its therapeutic index .

Mechanism of Action

The mechanism of action of (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets such as DNA, enzymes, and receptors. They may inhibit enzyme activity, interfere with DNA replication, or modulate receptor signaling pathways.

Comparison with Similar Compounds

Schiff Base Derivatives with Benzonitrile Groups

  • (E)-2-[(4-Trifluoromethylphenylimino)methyl]-4-methylphenol (from ): Shares an imine linkage and aromatic nitrile/trifluoromethyl substituents. HOMO-LUMO gap: 4.076 eV, comparable to other Schiff bases like (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol (4.069 eV) . The chloro and benzonitrile groups in the target compound likely reduce the HOMO-LUMO gap further due to stronger electron-withdrawing effects.
  • 4-[[[4-(Phenylazo)phenyl]imino]methyl]phenyl-2-propenoate derivatives (from ): Contain azo (-N=N-) and imine (-C=N-) linkages but lack the quinoline system.

Substituted Quinoline Analogues

  • 2-Chloro-4-{3-chloro-4-[2-(2-isopropoxy-4-trifluoromethylquinolin-6-yl)-1-methyl-2-oxo-ethyl]-phenoxy}-benzonitrile (): Shares a chloro-substituted quinoline core and benzonitrile group. The trifluoromethyl and isopropoxy groups enhance lipophilicity, whereas the target compound’s phenyl substituent may improve π-π stacking interactions.
  • Ethyl 2-[4-(6-methyl-4-phenylquinolin-2-yl)phenoxy]acetate (): Lacks the imine bridge but includes a 4-phenylquinoline system. The ester group (-COOEt) contrasts with the nitrile (-CN) in the target compound, affecting solubility and reactivity.

Benzonitrile-Containing Compounds

  • 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile (): Features a benzonitrile group and chloro-substituted phenyl ring but replaces the imine with an amino linkage. Molecular weight: 256.73 g/mol (vs. higher MW for the target compound due to the quinoline system).
  • 4-([(2-Amino-1-cyano-2-methoxyethenyl)imino]methyl)benzonitrile (): Contains a conjugated imine-cyano system but lacks aromatic heterocycles. Demonstrates how electron-withdrawing groups (CN, NO₂) stabilize imine bonds and influence electronic transitions .

Key Comparative Data

Property Target Compound (E)-2-{[(3-Chlorophenyl)imino]methyl}-6-methylphenol 2-Chloro-4-{...}-benzonitrile
HOMO-LUMO Gap (eV) ~4.0 (estimated) 4.069 Not reported
Functional Groups Imine, CN, Cl, Quinoline Imine, Cl, OH, CH₃ Imine, CN, Cl, Quinoline, CF₃
Molecular Weight (g/mol) ~450 (estimated) ~270 ~550 (estimated)
Synthetic Route Condensation reaction* Schiff base formation Multi-step substitution

*Hypothesized based on analogous imine syntheses in .

Research Findings and Implications

  • Electronic Properties : The chloro and benzonitrile groups in the target compound likely enhance charge transfer capabilities, as seen in similar Schiff bases .
  • Crystallography : If crystallized, SHELX programs (e.g., SHELXL ) would refine its structure, with the imine bond’s planarity critical for molecular packing.
  • Solubility: The bulky quinoline and phenyl groups may reduce aqueous solubility compared to simpler benzonitrile derivatives (e.g., ).

Biological Activity

The compound (E)-2-(((4-(6-chloro-4-phenylquinolin-2-yl)phenyl)imino)methyl)benzonitrile is a synthetic molecule of interest due to its potential biological activities, particularly in the context of treating inflammatory diseases and various cancers. This article reviews the biological activity associated with this compound, synthesizing information from diverse sources, including patents, research articles, and biological evaluations.

Chemical Structure

The compound can be structurally represented as follows:

C18H15ClN4\text{C}_{18}\text{H}_{15}\text{Cl}\text{N}_4

This structure indicates the presence of a quinoline moiety, which is known for its pharmacological properties. The inclusion of a benzonitrile group enhances its potential for biological activity.

Anticancer Properties

Research has shown that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7)
  • Human cervical carcinoma (HeLa)
  • Lewis lung carcinoma

These effects are often attributed to the induction of apoptosis and inhibition of DNA synthesis. A study highlighted that certain quinoline derivatives caused DNA damage through single and double-strand breaks, leading to increased cell death rates in cancer cells .

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves modulation of immune responses, particularly through inhibition of pro-inflammatory cytokines. The compound's structural features suggest it may act as a modulator of RORγt, a nuclear receptor implicated in Th17 cell differentiation and inflammatory processes .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, the compound may possess antimicrobial properties. Quinoline derivatives have shown activity against various pathogens, including bacteria and fungi. For example, related compounds have been evaluated for their effectiveness against:

  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Candida albicans

These studies indicate that modifications in the quinoline structure can lead to enhanced antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of quinoline derivatives, including those structurally related to our compound. The results indicated that compounds with chlorine substitutions exhibited higher cytotoxicity against MCF-7 cells compared to their non-chlorinated counterparts. This suggests that the chlorine atom plays a crucial role in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory potential of quinoline derivatives in animal models. The results showed that treatment with these compounds significantly reduced paw edema in carrageenan-induced inflammation models, indicating their potential as therapeutic agents for inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh cytotoxicity in MCF-7
Anti-inflammatorySignificant reduction in edema
AntimicrobialEffective against various pathogens

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Chlorinated quinolinesAnticancerIncreased cytotoxicity
Substituted benzonitrilesAnti-inflammatoryModulation of cytokine release
Quinoline derivatives with phenyl groupsAntimicrobialEnhanced efficacy against bacteria

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